Bifemelane hydrochloride, chemically known as 4-(2-benzylphenoxy)-N-methylbutylamine hydrochloride, is a synthetic compound studied for its potential effects on the central nervous system. [] It has been investigated in various animal models and clinical studies for its possible therapeutic applications in conditions related to cognitive impairment, cerebrovascular disease, and other neurological disorders. [, , , , , , , , , , , , , , , , ]
As a monoamine oxidase inhibitor, bifemelane acts on both isoenzymes MAO-A and MAO-B, contributing to its antidepressant effects. It is also noted for its nootropic and neuroprotective properties, enhancing cholinergic activity in the brain .
The synthesis of bifemelane hydrochloride involves several key steps, which can be summarized as follows:
The specific conditions (temperature, pressure, reaction time) used during these reactions can significantly affect the yield and purity of the final product.
Bifemelane hydrochloride's molecular structure features several important characteristics:
The molecular geometry and electronic properties contribute to its role as a reversible inhibitor of monoamine oxidase A and an irreversible inhibitor of monoamine oxidase B .
Bifemelane hydrochloride participates in several chemical reactions that are significant for its pharmacological activity:
Bifemelane's mechanism of action primarily revolves around its inhibition of monoamine oxidases:
Bifemelane hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for its formulation into pharmaceutical preparations.
Bifemelane hydrochloride has been explored for various applications:
Despite its withdrawal from clinical use in Japan, ongoing research continues to explore its potential benefits in neuropharmacology.
Bifemelane hydrochloride functions as a potent, competitive, and reversible inhibitor of monoamine oxidase A (MAO-A), exhibiting a Ki value of 4.20 μM. This selective inhibition elevates synaptic concentrations of monoamine neurotransmitters—specifically serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—by preventing their enzymatic degradation. The reversibility of MAO-A inhibition reduces the risk of hypertensive crises ("cheese effect"), a common limitation of irreversible MAO inhibitors, thereby providing a safer pharmacological profile for treating depression associated with cerebrovascular disorders. In vitro studies confirm that bifemelane enhances 5-HT and NE availability in rat brain synaptosomes within therapeutic concentrations (10–30 μM), directly correlating with its antidepressant efficacy in preclinical models [2] [6] [7].
Table 1: Pharmacodynamic Profile of Bifemelane's MAO Inhibition
Parameter | MAO-A | MAO-B |
---|---|---|
Inhibition Type | Competitive, Reversible | Non-competitive, Irreversible |
Ki Value | 4.20 μM | 46.0 μM |
Primary Substrates | Serotonin, Norepinephrine | Phenylethylamine, Benzylamine |
Functional Outcome | Mood regulation | Neuroprotection |
At higher concentrations (Ki = 46.0 μM), bifemelane demonstrates non-competitive, irreversible inhibition of MAO-B. This action mitigates neurotoxic processes by reducing the metabolism of trace amines like phenylethylamine, thereby limiting hydrogen peroxide and reactive oxygen species (ROS) production. In models of cerebral ischemia, bifemelane's MAO-B inhibition preserves mitochondrial integrity in neuronal cells and attenuates oxidative stress-induced apoptosis. Notably, the irreversibility of MAO-B inhibition necessitates enzyme regeneration for functional recovery, prolonging neuroprotective effects beyond the drug's plasma half-life [1] [3] [6].
Bifemelane concurrently acts as a weak norepinephrine reuptake inhibitor (NRI) with an IC₅₀ range of 10⁻⁶–10⁻⁷ M. This secondary mechanism synergizes with MAO-A inhibition to amplify noradrenergic signaling in the prefrontal cortex and hippocampus. In vivo microdialysis studies in rats reveal a 1.8-fold increase in extracellular NE levels following bifemelane administration (20–80 mg/kg), which correlates with reduced immobility time in the forced swim test—an indicator of antidepressant efficacy. The dual modulation of NE (via reuptake inhibition) and monoamines (via MAO-A inhibition) creates a complementary pharmacological profile that enhances neuroplasticity and resilience in chronic stress models [6] [8].
Table 2: Neurotransmitter Dynamics Modulated by Bifemelane
Neurotransmitter | Mechanism | Concentration Change | Functional Impact |
---|---|---|---|
Serotonin | MAO-A inhibition | ↑ 60–70% | Mood stabilization |
Norepinephrine | Reuptake inhibition + MAO-A inhibition | ↑ 80–90% | Arousal, cognitive enhancement |
Dopamine | MAO-A inhibition | ↑ 40–50% | Motivation, reward processing |
Bifemelane exerts profound cholinotropic effects under hypoxic conditions by increasing acetylcholine (ACh) release and upregulating muscarinic and NMDA receptors. In aged rats with chronic cerebral hypoperfusion, bifemelane (15 mg/kg/day for 14 days) reverses ischemia-induced depletion of hippocampal ACh by 65% and increases NMDA receptor density by 40–50% in the cortex and hippocampus. Quantitative autoradiography demonstrates that bifemelane attenuates the age-related decline in NMDA receptors, which are critical for synaptic plasticity and memory consolidation. This receptor upregulation is mediated through enhanced expression of neurotrophic factors like BDNF, which facilitates neuronal survival during metabolic stress [4] [5].
Table 3: Cholinergic and Glutamatergic Effects in Ischemic Models
Parameter | Ischemia-Only Group | Bifemelane-Treated Group | Change |
---|---|---|---|
Hippocampal ACh (nmol/g) | 12.3 ± 1.2 | 20.4 ± 1.8* | ↑ 65% |
Cortical NMDA Binding Sites | 68.5 ± 5.7 fmol/mg | 102.3 ± 8.2* fmol/mg | ↑ 49% |
BDNF mRNA Expression | 0.4 ± 0.1-fold | 1.1 ± 0.3*–fold | ↑ 175% |
*p < 0.01 vs. ischemia group; Data from [4] [5]
Additionally, bifemelane modulates astrocytic calcium dynamics, which supports cholinergic signaling. At concentrations of 100–300 μM, it induces biphasic calcium transients in rat cerebral astrocytes: an initial release from endoplasmic reticulum stores, followed by capacitive calcium entry through store-operated channels during drug washout. This calcium signaling potentiates exocytotic ACh release and gliotransmission, further enhancing synaptic efficacy in compromised neural networks [1].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7